molecular formula C17H17N3O2S B2684439 N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide CAS No. 927049-40-9

N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide

Cat. No.: B2684439
CAS No.: 927049-40-9
M. Wt: 327.4
InChI Key: ONQJUUNPZDYONR-UHFFFAOYSA-N
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Description

N-{3-[1-Acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a thiophen-2-yl group at position 5, an acetyl group at position 1, and an acetamide-functionalized phenyl ring at position 3. This compound has been synthesized as part of antitubercular drug discovery efforts, where its structural features—particularly the thiophene moiety—enhance interactions with microbial targets . Key spectral data include a melting point of 209–211°C, molecular weight of 369.23 g/mol (LCMS: ES + 369.23 (M + 1)), and distinct NMR signals (e.g., δ 11.793 (s, 1H) for the benzo[d]oxazole NH proton) .

Properties

IUPAC Name

N-[3-(2-acetyl-3-thiophen-2-yl-3,4-dihydropyrazol-5-yl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2S/c1-11(21)18-14-6-3-5-13(9-14)15-10-16(17-7-4-8-23-17)20(19-15)12(2)22/h3-9,16H,10H2,1-2H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONQJUUNPZDYONR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=CC(=C1)C2=NN(C(C2)C3=CC=CS3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 2-cyano-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide with phenacyl bromide in boiling ethanol using triethylamine as a catalyst . This reaction yields the desired pyrazole derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Reaction with Nucleophiles

The dihydropyrazole ring and acetamide groups serve as reactive sites for nucleophilic attacks:

2.1. Hydrazine Derivatives

Reaction with hydrazine hydrate in ethanol yields pyridazinone or pyrazolo-pyridazine fused systems via ring expansion :

ReactantConditionsProductYield
Hydrazine hydrateEthanol, reflux (3–10 h)Pyridazinone derivatives (e.g., Compound 2)72–78%
Substituted hydrazinesPiperidine, ethanolSpiro-pyrazolo-pyridazines43–68%

Example :

  • Compound 2 ( ): Formed via cyclocondensation of the furanone precursor with hydrazine, confirmed by NH stretches (IR: 3325 cm⁻¹) and pyridazinone CH signals (¹H NMR: δ 3.27 ppm).

2.2. Carbon Nucleophiles

Malononitrile or ethyl cyanoacetate undergoes Michael addition at the α,β-unsaturated ketone moiety, followed by cyclization to form fused pyrano-pyridazine systems :

NucleophileConditionsProductYield
MalononitrilePyridine, reflux (6 h)Pyrano[2,3-c]pyridazin-7-one66%
Ethyl cyanoacetateAcetic acid, NH₄OAcPyrano[2,3-b]pyrrole derivatives68%

3.1. Sulfur Oxidation

Thiophene-containing derivatives undergo oxidation with m-CPBA (meta-chloroperbenzoic acid) to form sulfoxide or sulfone groups, enhancing electrophilicity :

Oxidizing AgentConditionsProductYield
m-CPBACH₂Cl₂, 0°C → RTTrifluoromethylsulfinyl derivatives74.1%

3.2. Aromatic Electrophilic Substitution

The phenylacetamide group participates in bromination or nitration under acidic conditions, enabling further derivatization :

ReagentConditionsProductYield
Br₂/AcOHRT, 4 h3,5-Dibromo-substituted derivatives80%

4.1. With Aldehydes

Condensation with aromatic aldehydes (e.g., 3,5-dibromo-2-hydroxybenzaldehyde) in ethanol forms chromene-carboxamide hybrids via Knoevenagel cyclization :

AldehydeConditionsProductYield
3,5-Dibromo-2-hydroxybenzaldehydeEthanol, AcOHChromene-carboxamide (Compound 42)70%

4.2. With Isatin

Reaction with isatin in acetic acid yields spiro-oxindole derivatives, confirmed by C=O stretches (IR: 1690 cm⁻¹) and spiro-CH signals (¹H NMR: δ 6.21 ppm) .

Biological Relevance

While direct data for the target compound is unavailable, structurally related pyrazoline-acetamide hybrids exhibit:

  • Larvicidal Activity : IC₅₀ values of 4.27 µg/mL against Plutella xylostella .

  • Anticancer Potential : Inhibition of SK-MEL-2 (melanoma) and HL-60 (leukemia) cell lines via caspase-3/8 activation .

Scientific Research Applications

Antimicrobial Activity

Research indicates that derivatives of N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide exhibit notable antimicrobial properties. In vitro studies have shown effectiveness against a range of microorganisms, including gram-positive and gram-negative bacteria as well as fungi. For instance, compounds similar to this structure demonstrated minimum inhibitory concentrations (MICs) ranging from 100 to 400 µg/ml against various bacterial strains, indicating moderate antibacterial activity compared to standard antibiotics like chloramphenicol .

Anticancer Potential

The compound's structural features also suggest promise in anticancer research. Studies have explored its efficacy against cancer cell lines, revealing that modifications to the pyrazole structure can enhance cytotoxicity. For example, specific derivatives have been tested against breast cancer and leukemia cell lines, showing significant inhibition of cell proliferation with IC50 values suggesting potential for further development as anticancer agents .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step organic reactions starting from readily available precursors. The introduction of functional groups at specific positions on the pyrazole and thiophene rings can modulate the biological activity and enhance solubility in biological systems. The synthetic pathways often utilize techniques such as condensation reactions and cyclization processes to achieve the desired structures .

Case Studies and Research Findings

Several case studies highlight the applications of this compound:

  • Antimicrobial Efficacy : A study evaluated a series of acetamide derivatives against bacterial strains like Staphylococcus aureus and Escherichia coli. The results showed that modifications to the thiophene ring significantly affected the antimicrobial potency, with some derivatives exhibiting enhanced activity compared to standard treatments .
  • Anticancer Activity : Research focusing on the anticancer properties demonstrated that certain derivatives could induce apoptosis in cancer cells through mitochondrial pathways. The findings suggested that these compounds could serve as lead candidates for developing new cancer therapies .

Mechanism of Action

The mechanism of action of N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its functional groups. The acetyl and thiophene moieties may play crucial roles in binding to these targets, thereby modulating their activity.

Comparison with Similar Compounds

Research Findings and Implications

Thiophene vs. Phenyl Groups : Thiophene enhances antitubercular activity due to sulfur's electronegativity and hydrogen-bonding capacity, unlike methoxyphenyl's electron-donating effects .

Heterocyclic Additions : Benzo[d]oxazole (7a) or indole (5) rings improve target specificity but may complicate synthesis .

Substituent Effects : Chloro groups (e.g., 7d, 7f) increase antibacterial potency but risk cytotoxicity, highlighting a balance required for therapeutic indices .

Biological Activity

N-{3-[1-acetyl-5-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}acetamide is a synthetic compound that has garnered attention for its diverse biological activities. This article explores its synthesis, biological evaluations, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The compound features a complex structure characterized by:

  • Molecular Formula : C₁₆H₁₇N₃O₂S
  • Molecular Weight : 303.39 g/mol
  • Functional Groups : Pyrazole ring, thiophene moiety, and an acetyl group.

This unique arrangement of functional groups contributes to its biological activity, influencing interactions with various biological targets.

Synthesis

The synthesis of this compound typically involves a cyclocondensation reaction. Common methods include:

  • Refluxing phenacyl bromide with appropriate pyrazole derivatives in a solvent such as ethanol.
  • Utilizing triethylamine as a catalyst to facilitate the reaction.

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives of pyrazole and thiazole have shown efficacy against various bacterial strains:

CompoundBacterial StrainZone of Inhibition (mm)
10aE. coli20
10bS. aureus18
10cP. mirabilis15

These studies suggest that the incorporation of the thiophene ring enhances the antimicrobial activity due to increased lipophilicity and interaction with bacterial membranes .

Antioxidant Activity

Another significant aspect of this compound is its antioxidant potential. In vitro assays using ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) revealed that certain derivatives exhibited IC₅₀ values lower than ascorbic acid, indicating superior antioxidant activity:

CompoundIC₅₀ (μg/mL)
Candidate 1028.23
Ascorbic Acid30.00

This suggests that the compound may play a role in mitigating oxidative stress-related diseases .

Anti-inflammatory and Anticancer Activities

Studies have also pointed to anti-inflammatory effects associated with pyrazole derivatives. These compounds can inhibit pro-inflammatory cytokines and enzymes like COX and LOX, which are crucial in inflammatory pathways. Furthermore, some derivatives have shown promise in anticancer assays by inducing apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Case Studies

Several studies have documented the biological activities of compounds related to this compound:

  • Antimicrobial Efficacy Study : A study evaluated the antimicrobial activity of synthesized pyrazole derivatives against Gram-positive and Gram-negative bacteria using the well diffusion method. Results indicated that modifications at specific positions on the pyrazole ring significantly enhanced activity against resistant strains .
  • Antioxidant Assessment : Another research focused on evaluating the antioxidant properties of related compounds using DPPH and ABTS assays, confirming their potential as effective free radical scavengers compared to traditional antioxidants like vitamin C .

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